molecular formula C18H15N3OS B5337811 10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine

10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine

Cat. No.: B5337811
M. Wt: 321.4 g/mol
InChI Key: LZFPYEUBFJPXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of phenothiazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine is not fully understood. However, it is believed to function as a hole-transport material in electronic devices, where it facilitates the movement of positive charges (holes) through the device.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit low toxicity and good stability, making it a promising candidate for use in electronic devices.

Advantages and Limitations for Lab Experiments

One of the major advantages of 10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine is its high solubility in common organic solvents, which makes it easy to handle in laboratory experiments. However, its high cost and limited availability can be a limitation for some research groups.

Future Directions

There are several future directions for research involving 10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine. One potential area of research is in the development of more efficient and stable OLEDs and organic photovoltaics. Another area of research is in the development of new synthetic methods for this compound, which could improve its availability and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine can be achieved through various methods. One of the commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride with phenothiazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of organic electronics, where this compound has been used as a hole-transport material in organic light-emitting diodes (OLEDs). It has also been studied for its potential applications in organic photovoltaics and field-effect transistors.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-11-13(2)21(19-12)18(22)20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFPYEUBFJPXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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